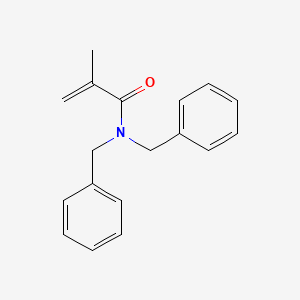![molecular formula C14H8N2O B13025113 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both benzene and imidazole moieties, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with formamide under acidic conditions. This reaction forms the imidazole ring, which is then fused with an indole moiety through subsequent steps involving cyclization and oxidation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow chemistry techniques could also be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
11H-Benzo[4,5]imidazo[1,2-a]indol-11-one has a wide range of applications in scientific research:
Biology: The compound and its derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: Its unique structural properties make it useful in the development of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparaison Avec Des Composés Similaires
Indole: A simpler structure that lacks the fused imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the indole moiety.
Imidazo[1,2-a]pyridine: Similar fused ring system but with a pyridine ring instead of indole.
Uniqueness: 11H-Benzo[4,5]imidazo[1,2-a]indol-11-one is unique due to its fused ring system that combines the properties of both indole and benzimidazole. This structural complexity allows for a broader range of chemical reactivity and biological activity compared to simpler analogs .
Propriétés
Formule moléculaire |
C14H8N2O |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
indolo[1,2-a]benzimidazol-11-one |
InChI |
InChI=1S/C14H8N2O/c17-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-14(13)16/h1-8H |
Clé InChI |
SZMVDLOSLUQEMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


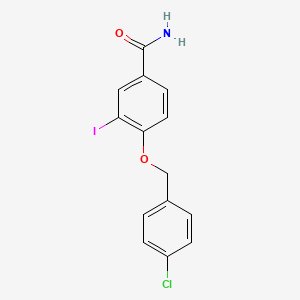
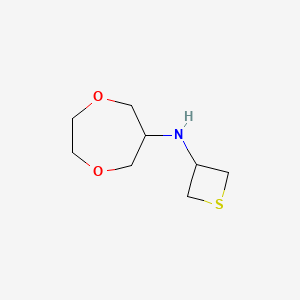

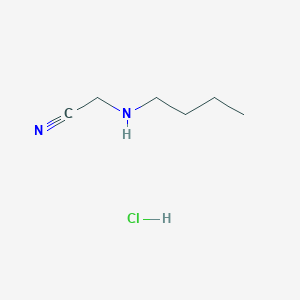

![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
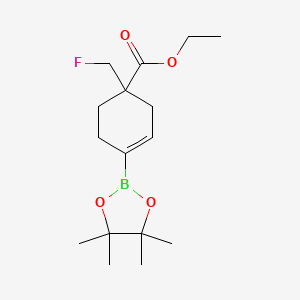
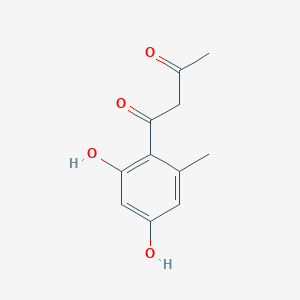
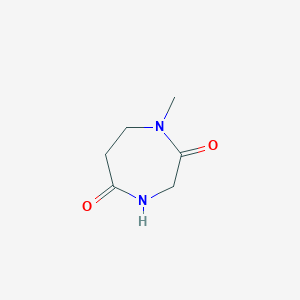
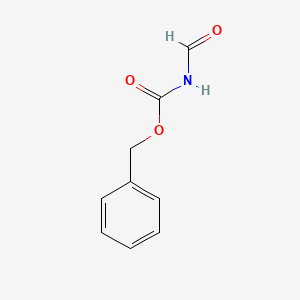
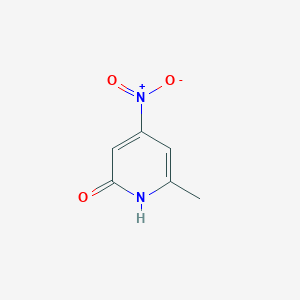
![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
